molecular formula C13H17Cl2NO2 B2648194 Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate CAS No. 2248267-54-9

Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B2648194
CAS No.: 2248267-54-9
M. Wt: 290.18
InChI Key: QDMVSPIVLXSZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a methylamino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis:

    Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to proteins and its metabolic pathways.

    Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a role in binding to hydrophobic pockets, while the methylamino group can form hydrogen bonds or ionic interactions. The acetate moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate: Similar structure with a different substitution pattern on the phenyl ring.

    Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate: Fluorine atoms replace chlorine atoms, potentially altering the compound’s reactivity and biological activity.

    Tert-butyl 2-(2,6-dichlorophenyl)-2-(ethylamino)acetate: The methylamino group is replaced by an ethylamino group, affecting the compound’s steric and electronic properties.

Uniqueness

Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)10-8(14)6-5-7-9(10)15/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMVSPIVLXSZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=CC=C1Cl)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.